Lipophilicity (LogP): A 1.31-Log-Unit Advantage Over the Primary Amine Analog Enhances Membrane Permeability Predictions
Ethyl[(5-fluoropyridin-3-yl)methyl]amine exhibits a computed LogP of 1.33, compared to 0.024 for the primary amine analog (5-fluoropyridin-3-yl)methanamine (CAS 23586-96-1) and 0.46 for the N-methyl analog [(5-fluoropyridin-3-yl)methyl](methyl)amine (CAS 1060802-39-2) . This 1.31-log-unit increase relative to the primary amine places the compound within the optimal lipophilicity range (LogP 1–3) for passive membrane permeability while avoiding the excessive lipophilicity that can promote promiscuous binding or poor aqueous solubility [1].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.33 |
| Comparator Or Baseline | (5-fluoropyridin-3-yl)methanamine (primary amine): LogP = 0.024; [(5-fluoropyridin-3-yl)methyl](methyl)amine: LogP = 0.46 |
| Quantified Difference | ΔLogP = +1.31 vs. primary amine; ΔLogP = +0.87 vs. N-methyl analog |
| Conditions | In silico computed LogP; target compound data sourced from Leyan; comparator data from Chembase (primary amine) and Fluorochem (N-methyl analog) |
Why This Matters
For medicinal chemistry programs requiring balanced permeability and solubility, the intermediate LogP of 1.33 avoids the suboptimal low-lipophilicity range (LogP < 0.5) that limits membrane crossing while remaining below the high-lipophilicity risk zone (LogP > 3), directly influencing the selection of this building block for CNS or oral drug candidates.
- [1] Chembase.cn. (5-fluoropyridin-3-yl)methanamine (CAS 23586-96-1). LogP: 0.024. View Source
